molecular formula C16H22N4 B2459440 3-(4-Cyclohexylpiperazin-1-yl)pyridine-2-carbonitrile CAS No. 2210050-35-2

3-(4-Cyclohexylpiperazin-1-yl)pyridine-2-carbonitrile

Cat. No.: B2459440
CAS No.: 2210050-35-2
M. Wt: 270.38
InChI Key: OGAGEWWXEIBMBX-UHFFFAOYSA-N
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Description

3-(4-Cyclohexylpiperazin-1-yl)pyridine-2-carbonitrile is a chemical compound that belongs to the class of picolinonitriles It features a piperazine ring substituted with a cyclohexyl group and a picolinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyclohexylpiperazin-1-yl)pyridine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-cyclohexylpiperazine with picolinonitrile under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyclohexylpiperazin-1-yl)pyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Triethylamine in dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(4-Cyclohexylpiperazin-1-yl)pyridine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Cyclohexylpiperazin-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Cyclohexylpiperazin-1-yl)pyridine-2-carbonitrile is unique due to its specific combination of a cyclohexylpiperazine moiety and a picolinonitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3-(4-cyclohexylpiperazin-1-yl)pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4/c17-13-15-16(7-4-8-18-15)20-11-9-19(10-12-20)14-5-2-1-3-6-14/h4,7-8,14H,1-3,5-6,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAGEWWXEIBMBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C3=C(N=CC=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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